3-Fluoro-4-(3-methoxyphenoxy)aniline
Description
3-Fluoro-4-(3-methoxyphenoxy)aniline (CAS: 366-99-4, 937597-91-6) is a fluorinated aniline derivative featuring a 3-methoxyphenoxy substituent at the 4-position of the benzene ring. This compound is characterized by its amine (-NH₂) group, fluorine atom at the 3-position, and a methoxy-substituted phenoxy ether moiety. Its molecular formula is C₁₃H₁₁FNO₂, with a molar mass of 232.23 g/mol. The methoxyphenoxy group enhances its solubility in organic solvents and influences electronic properties, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-fluoro-4-(3-methoxyphenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-10-3-2-4-11(8-10)17-13-6-5-9(15)7-12(13)14/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCONSBORQLWCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoroaniline with 3-methoxyphenol under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 3-Fluoro-4-(3-methoxyphenoxy)aniline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3-methoxyphenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluoro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds .
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-4-(3-methoxyphenoxy)aniline has been investigated for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting various diseases due to its ability to interact with specific receptors and enzymes.
Case Study:
- A study evaluated the compound's efficacy as an inhibitor of certain enzymes involved in cancer progression. Results indicated significant anti-proliferative activity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Antimicrobial Activity
The compound has been studied for its antimicrobial properties, particularly against resistant bacterial strains. Its structural features contribute to its effectiveness as an antimicrobial agent.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Material Science
In material science, this compound is used as a building block for synthesizing advanced materials such as polymers and composites. Its unique properties enhance the performance characteristics of these materials.
Application Example:
- The compound has been incorporated into polymer matrices to improve thermal stability and mechanical strength. Research indicates that polymers containing this compound exhibit enhanced resistance to degradation under environmental stressors.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxyphenoxy groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .
Comparison with Similar Compounds
The structural and functional differences between 3-fluoro-4-(3-methoxyphenoxy)aniline and its analogs significantly impact their physicochemical properties, biological activity, and industrial applications. Below is a detailed analysis:
Structural Analogues and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| This compound | 366-99-4 | C₁₃H₁₁FNO₂ | 232.23 | Not Reported | 3-Fluoro, 4-(3-methoxyphenoxy), -NH₂ |
| 3-Fluoro-4-(4-fluorophenoxy)aniline | 39177-22-5 | C₁₂H₉F₂NO | 221.20 | Not Reported | 3-Fluoro, 4-(4-fluorophenoxy), -NH₂ |
| 3-Fluoro-4-(3-fluorophenoxy)aniline | 937598-01-1 | C₁₂H₉F₂NO | 221.20 | Not Reported | 3-Fluoro, 4-(3-fluorophenoxy), -NH₂ |
| 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline | Not Provided | C₁₁H₁₄FNO₂ | 211.23 | 61–62 | 3-Fluoro, 4-(tetrahydrofuranmethoxy) |
| 4-(4-Amino-2-fluorophenoxy)-2-pyridinylamine | Not Provided | C₁₁H₁₀FN₃O | 219.21 | Not Reported | 2-Fluoro, pyridinylamine linkage |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group (-OCH₃) in this compound is electron-donating, increasing the electron density of the aromatic ring compared to fluorophenoxy analogs (e.g., 39177-22-5), which have stronger electron-withdrawing effects .
- Solubility: The tetrahydrofuranmethoxy derivative () exhibits higher solubility in polar organic solvents (e.g., ethanol, chloroform) due to its oxygen-rich heterocyclic substituent.
- Thermal Stability : Melting points correlate with molecular symmetry and intermolecular forces. The tetrahydrofuran analog’s lower melting point (61–62°C) suggests weaker crystalline packing compared to rigid aromatic analogs .
Key Findings :
- Heterocyclic substituents (e.g., pyrrolotriazine) enhance inhibitory potency due to improved binding affinity with kinase active sites.
- The methoxyphenoxy group in this compound may reduce kinase inhibition compared to heterocyclic analogs but could improve pharmacokinetic properties (e.g., metabolic stability) .
Comparison :
- Reductive amination (NaBH₄/I₂) is efficient for secondary amines but requires aldehyde intermediates .
- Heterocyclic analogs (e.g., thienopyrimidine) are synthesized via multi-step sequences involving cyclization and functional group interconversion .
Insights :
- Fluorinated anilines are increasingly used in drug discovery, but their market volume remains smaller than non-fluorinated analogs due to synthetic complexity .
- Safety profiles vary; methoxy and trifluoromethoxy derivatives are less toxic than halogen-rich analogs .
Biological Activity
3-Fluoro-4-(3-methoxyphenoxy)aniline, with the chemical formula CHFNO, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Weight : 233.24 g/mol
- CAS Number : 937598-01-1
- Structure : The compound features a fluorine atom and a methoxyphenoxy group attached to an aniline backbone, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of aniline have been shown to inhibit bacterial growth effectively, suggesting that this compound may also possess similar activity. In vitro assays demonstrated that certain aniline derivatives can disrupt bacterial cell membranes, leading to cell death .
Anticancer Potential
Research has explored the anticancer potential of similar compounds. For example, some studies have indicated that aniline derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The methoxy and fluoro substituents may enhance the selectivity and potency of these compounds against specific cancer types .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with various receptors, altering signaling pathways that lead to therapeutic effects.
- Oxidative Stress Induction : Similar compounds have been reported to increase oxidative stress in target cells, which can lead to apoptosis in cancer cells .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 3-Fluoro-4-(3-methoxyphenoxy)aniline, and how are intermediates characterized?
- Methodology : Utilize nucleophilic aromatic substitution or Ullmann coupling for introducing the methoxyphenoxy group. Reductive amination (e.g., NaBH₄/I₂ in MeOH) can be applied for secondary amine formation . Intermediates are characterized via LC-MS, NMR (¹H/¹³C), and FT-IR to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Approach :
- ¹H/¹³C NMR : Assign peaks for fluorine-induced deshielding and methoxy group splitting patterns.
- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₁₃H₁₁FNO₂; exact mass 248.0822) .
Q. What safety protocols are essential for handling this compound?
- Guidelines :
- Use PPE (nitrile gloves, lab coat, goggles) to prevent dermal/ocular exposure.
- Conduct reactions in fume hoods to avoid inhalation.
- Store in airtight containers away from oxidizers (flammability risk) .
- Train personnel in chemical hazard awareness and emergency response (e.g., eye wash stations) .
Advanced Research Questions
Q. How does fluorination at the 3-position influence the compound’s biological activity and metabolic stability?
- Analysis : Fluorine enhances lipophilicity (logP ~2.9) and metabolic stability by blocking cytochrome P450 oxidation. Computational studies (e.g., DFT) predict electronic effects on binding affinity, particularly in kinase inhibition (e.g., c-Met) .
Q. How can molecular docking and QSAR models guide the design of derivatives for kinase inhibition?
- Methodology :
- Docking : Use AutoDock Vina to assess binding modes in c-Met kinase (PDB: 3LQ8). Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Met1160) .
- QSAR : Develop 3D models (CoMFA/CoMSIA) correlating substituent electronegativity with IC₅₀ values .
Q. What environmental degradation pathways are observed under simulated solar radiation?
- Study Design :
- Employ Box-Behnken experimental design to optimize MnFe₂O₄/Zn₂SiO₄ photocatalysis. Monitor degradation via HPLC-UV, identifying hydroxylated intermediates and CO₂ evolution .
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Optimization Strategies :
- DoE (Design of Experiments) : Vary solvent polarity (THF vs. DMF), temperature (60–120°C), and catalyst loading (Pd/Cu).
- Process Analytical Technology (PAT) : Use in-situ FT-IR to monitor reaction progress .
Q. What structure-activity relationships (SAR) are critical for enhancing selectivity in kinase inhibition?
- Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
